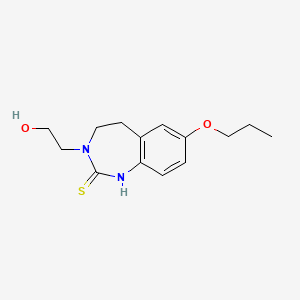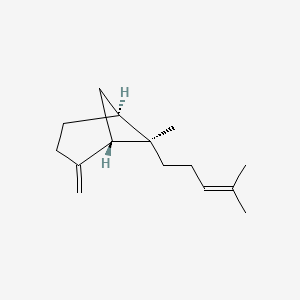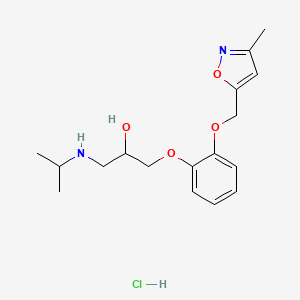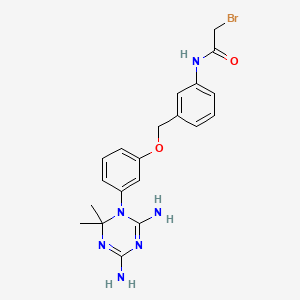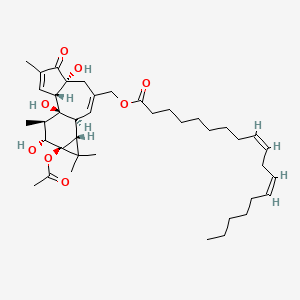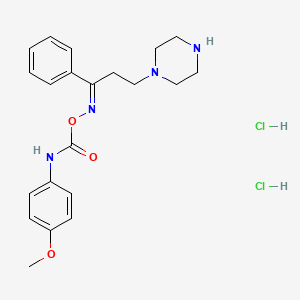
Propiophenone, 3-(1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is a complex organic compound that features a piperazine ring, a propiophenone moiety, and an oxime group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride typically involves multiple steps:
Formation of 3-(1-Piperazinyl)propiophenone: This can be achieved through the reaction of propiophenone with piperazine under basic conditions.
Oxime Formation: The ketone group of 3-(1-Piperazinyl)propiophenone is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Carbaniloylation: The oxime is then reacted with p-methoxyphenyl isocyanate to form the carbaniloyl derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: The oxime group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: The primary amine derivative.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a chemical reagent.
Mécanisme D'action
The mechanism of action of 3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The oxime group may also play a role in binding to metal ions or other biological molecules, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Piperazinyl)propiophenone: Lacks the oxime and carbaniloyl groups, making it less complex.
4-Methoxyphenyl isocyanate: Used in the synthesis of the carbaniloyl derivative.
Hydroxylamine hydrochloride: Used in the formation of the oxime group.
Uniqueness
3-(1-Piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime dihydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring, oxime group, and carbaniloyl moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
97670-07-0 |
|---|---|
Formule moléculaire |
C21H28Cl2N4O3 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
[(Z)-(1-phenyl-3-piperazin-1-ylpropylidene)amino] N-(4-methoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C21H26N4O3.2ClH/c1-27-19-9-7-18(8-10-19)23-21(26)28-24-20(17-5-3-2-4-6-17)11-14-25-15-12-22-13-16-25;;/h2-10,22H,11-16H2,1H3,(H,23,26);2*1H/b24-20-;; |
Clé InChI |
CMDZDRVNENZCDA-NIEDPPGPSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)O/N=C(/CCN2CCNCC2)\C3=CC=CC=C3.Cl.Cl |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)ON=C(CCN2CCNCC2)C3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


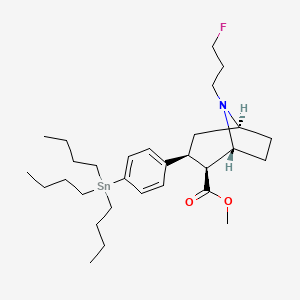
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
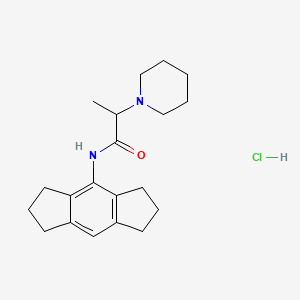
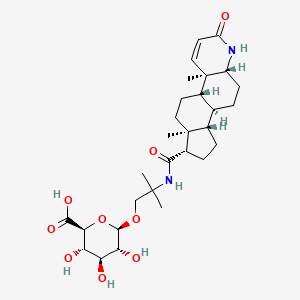
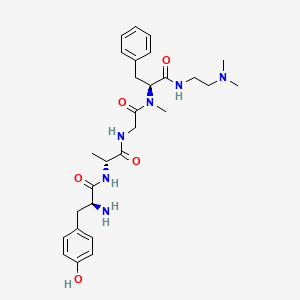
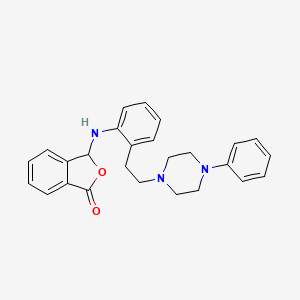
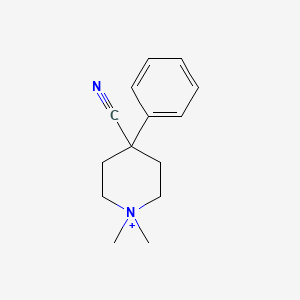
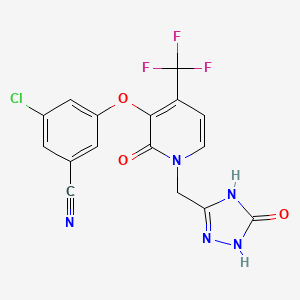
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
